molecular formula C9H8BrClN2 B13047345 3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile

3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile

Cat. No.: B13047345
M. Wt: 259.53 g/mol
InChI Key: NJCDNTRWTNOAJZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted phenyl derivatives, nitro compounds, secondary amines, imines, and amides .

Biological Activity

3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile is an organic compound with significant potential in medicinal chemistry. Its unique structural features, including an amino group, a bromo-chloro-substituted phenyl ring, and a nitrile group, suggest diverse biological activities. This article reviews the compound's biological activity, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₉BrClN, with a molecular weight of approximately 259.53 g/mol. The presence of halogen substituents (bromo and chloro) enhances the compound's reactivity and binding affinity towards biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects. The specific mechanism of action remains an area of active research, with studies focusing on enzyme inhibition and receptor modulation.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. In vitro assays have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

Research has demonstrated that compounds structurally similar to this compound can exhibit selective cytotoxicity against cancerous cell lines. For instance, studies targeting the Arylhydrocarbon Receptor (AhR) have revealed promising results in inhibiting cancer cell proliferation while sparing normal cells . The compound's structural features may enhance its efficacy in cancer therapy.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that related compounds can reduce inflammation markers in cellular models, indicating that this compound may possess similar effects.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions. Research has focused on optimizing these synthetic pathways to improve yield and purity while adhering to green chemistry principles.

Comparative Analysis

A comparative analysis of structurally related compounds reveals differences in biological activity based on substituent variations:

Compound NameStructural FeaturesBiological Activity
(3R)-3-Amino-3-(2-bromo-6-fluorophenyl)propanenitrileFluorine instead of chlorinePotentially different reactivity
(3R)-3-Amino-3-(2-bromo-6-methylphenyl)propanenitrileMethyl group instead of chlorineAltered steric properties affecting binding interactions

These comparisons highlight how slight modifications in structure can lead to significant differences in biological activity.

Properties

Molecular Formula

C9H8BrClN2

Molecular Weight

259.53 g/mol

IUPAC Name

3-amino-3-(2-bromo-6-chlorophenyl)propanenitrile

InChI

InChI=1S/C9H8BrClN2/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8H,4,13H2

InChI Key

NJCDNTRWTNOAJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(CC#N)N)Cl

Origin of Product

United States

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